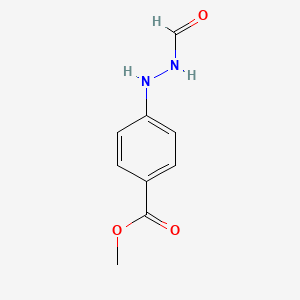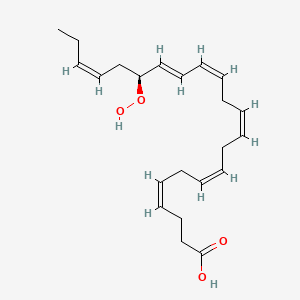
S-(5'-Adenosil)-L-metionina cloruro dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine, an essential amino acid, and plays a crucial role in methylation reactions within the body. This compound is often utilized in scientific research due to its involvement in transmethylation processes, which are vital for the synthesis of DNA, RNA, proteins, and other biomolecules.
Aplicaciones Científicas De Investigación
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is widely used in scientific research due to its role in methylation processes. Its applications include:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Involved in the study of gene expression and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C. The product is then purified through various chromatographic techniques to obtain the desired compound in its chloride dihydrochloride form.
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by large-scale purification methods such as ion-exchange chromatography and crystallization to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in transmethylation reactions.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Hydrolysis: It can be hydrolyzed to yield methionine and adenosine.
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates such as DNA, RNA, or proteins.
Oxidation: Involves oxidizing agents like hydrogen peroxide or enzymatic oxidation.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed:
Methylation: Produces methylated biomolecules and S-adenosyl-L-homocysteine.
Oxidation: Yields S-adenosyl-L-homocysteine.
Hydrolysis: Results in methionine and adenosine.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and cellular metabolism. The molecular targets include methyltransferase enzymes, which facilitate the transfer of the methyl group from S-(5’-Adenosyl)-L-methionine chloride dihydrochloride to the substrate.
Comparación Con Compuestos Similares
S-adenosyl-L-homocysteine: A product of the methylation reaction involving S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Methionine: The precursor amino acid for the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Adenosine triphosphate (ATP): A substrate in the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Uniqueness: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is unique due to its dual role as a methyl donor and its involvement in various biochemical pathways. Unlike its similar compounds, it directly participates in methylation reactions, making it indispensable for studying and manipulating epigenetic modifications and other methylation-dependent processes.
Propiedades
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFOJZCBYWKPU-XQVUROGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)




![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)



![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

